molecular formula C13H22F3N3 B11734864 heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11734864
M. Wt: 277.33 g/mol
InChI Key: LCVBRBFGHBVNFO-UHFFFAOYSA-N
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Description

Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound that features a heptyl group attached to a pyrazole ring substituted with a trifluoromethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the functionalization of the pyrazole ring. One common method involves the lithiation of the pyrazole ring followed by trapping with electrophiles. For instance, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be achieved using n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by reaction with heptyl bromide to introduce the heptyl group .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic strategies that ensure high yields and purity. Techniques such as flow chemistry, where reactions are carried out in a continuous flow system, can be employed to optimize reaction conditions and avoid issues like precipitation .

Chemical Reactions Analysis

Types of Reactions

Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium for lithiation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlling temperature and solvent choice to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the heptyl group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the heptyl group, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other pyrazole derivatives and can lead to different applications and reactivity patterns .

Properties

Molecular Formula

C13H22F3N3

Molecular Weight

277.33 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]heptan-1-amine

InChI

InChI=1S/C13H22F3N3/c1-3-4-5-6-7-8-17-9-11-10-18-19(2)12(11)13(14,15)16/h10,17H,3-9H2,1-2H3

InChI Key

LCVBRBFGHBVNFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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